molecular formula C10H7N3OS B13438467 5-Hydroxy Thiabendazole-13C2,15N

5-Hydroxy Thiabendazole-13C2,15N

Cat. No.: B13438467
M. Wt: 220.23 g/mol
InChI Key: VNENJHUOPQAPAT-GQSWDAPCSA-N
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Preparation Methods

The synthesis of 5-Hydroxy Thiabendazole-13C2,15N involves the incorporation of Carbon-13 and Nitrogen-15 isotopes into the Thiabendazole structure. The synthetic route typically starts with the preparation of labeled precursors, followed by their incorporation into the Thiabendazole framework through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with scaled-up reaction conditions to produce larger quantities.

Chemical Reactions Analysis

5-Hydroxy Thiabendazole-13C2,15N undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as sodium borohydride are commonly used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

5-Hydroxy Thiabendazole-13C2,15N is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share similar biological activities but differ in their chemical properties and specific applications.

Properties

Molecular Formula

C10H7N3OS

Molecular Weight

220.23 g/mol

IUPAC Name

2-((413C)1,3-thiazol-4-yl)-3H-benzimidazol-5-ol

InChI

InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13)/i9+1,10+1,13+1

InChI Key

VNENJHUOPQAPAT-GQSWDAPCSA-N

Isomeric SMILES

C1=CC2=C(C=C1O)[15NH][13C](=N2)[13C]3=CSC=N3

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3

Origin of Product

United States

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